What are the physical and chemical properties of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine?
What are the physical and chemical properties of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine?
An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Introduction
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, also known by trade names such as VANLUBE 81, is a sterically hindered secondary aromatic amine.[1] Due to its molecular structure, it functions as a highly effective antioxidant, finding applications as a stabilizer in various industrial products, including polymers and lubricants.[1] Its primary mechanism of action involves scavenging free radicals, thereby preventing oxidative degradation of materials.[1] This document provides a comprehensive overview of the physical and chemical properties of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, intended for researchers, scientists, and professionals in drug development and material science.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline[1] |
| Common Name | Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine |
| Synonyms | VANLUBE 81, Octylated diphenylamine, Bis(4-tert-octylphenyl)amine, 4,4'-Di-tert-octyldiphenylamine[1][2] |
| CAS Number | 15721-78-5[1][3][4][5][6] |
| Molecular Formula | C₂₈H₄₃N[1][3][4][5] |
| Molecular Weight | 393.65 g/mol [3][4][5] |
| InChI Key | GQBHYWDCHSZDQU-UHFFFAOYSA-N[1] |
Physical Properties
The physical characteristics of this compound are summarized below.
| Property | Value | Source |
| Appearance | Colorless prismatic crystals[1], Solid[7] | [1][7] |
| Melting Point | >88°C (decomposes) | [8] |
| Boiling Point | 476.5 ± 34.0 °C (Predicted) | [8] |
| Density | 0.935 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in chloroform[8]. Soluble in non-polar solvents like hexane.[1] | [1][8] |
| Vapor Pressure | 0-0 Pa at 20-25°C | [8] |
Chemical Properties and Reactivity
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine exhibits antioxidant properties due to the reactive hydrogen atom on the secondary amine, which can donate to neutralize free radicals.[1]
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Antioxidant Activity : It functions as a free radical scavenger, which is crucial for preventing the oxidative degradation of polymers and lubricants.[1] The bulky tert-octyl groups enhance its solubility in organic media and provide steric hindrance around the amine nitrogen, contributing to its stability and effectiveness as an antioxidant.
-
Oxidation and Reduction : The compound can be oxidized to form corresponding quinone derivatives. Conversely, it can undergo reduction to form various amine derivatives.[1]
-
Electrophilic Substitution : The aromatic rings are susceptible to electrophilic substitution reactions.[1]
Spectroscopic and Crystallographic Data
While specific NMR and IR spectra are not detailed in the provided search results, crystallographic data is available. A study published in IUCrData provides a detailed crystal structure analysis of the compound.[9]
| Crystal Data | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 13.1380 (13) |
| b (Å) | 13.1380 (13) |
| c (Å) | 13.1380 (13) |
| β (°) | 108.261 (2) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.027 |
| Data sourced from a crystallographic study by Wang et al.[9] |
The dihedral angle between the two phenyl rings is reported to be 41.15 (12)°.[9]
Experimental Protocols
Synthesis: Acid Clay-Catalyzed Alkylation
A common method for the synthesis of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is the acid clay-catalyzed alkylation of diphenylamine.[1]
Materials:
-
Diphenylamine
-
2,4,4-trimethyl-1-pentene (diisobutylene)
-
Montmorillonite-based solid acid catalyst
-
Non-polar solvent (e.g., hexane)
Procedure:
-
The montmorillonite catalyst facilitates the formation of a tertiary carbocation from 2,4,4-trimethyl-1-pentene.
-
Diphenylamine is then alkylated by this carbocation.
-
The rigid pore structure of the acid clay catalyst provides regioselectivity, favoring the formation of the para-substituted product.[1]
-
The reaction mixture is then processed to isolate the crude product.
Purification: Crystallization
The final product is typically purified through crystallization.[1]
Procedure:
-
The crude product is dissolved in a minimal amount of a suitable hot non-polar solvent, such as hexane.
-
The solution is allowed to cool slowly, promoting the formation of high-purity, colorless prismatic crystals.[1]
-
The crystals are collected by filtration and dried.
Safety and Handling
| Hazard Information | Details |
| Signal Word | Warning[10] |
| Hazard Statements | H315: Causes skin irritation.[10]H319: Causes serious eye irritation.[10]H335: May cause respiratory irritation.[10] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Storage | Store in a dark place under an inert atmosphere at room temperature[8] or between -10°C and 20°C.[1] |
Visualizations
Caption: Synthesis workflow for Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine.
Caption: Free radical scavenging mechanism of the antioxidant.
References
- 1. Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine|393.6 g/mol [benchchem.com]
- 2. Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine [oakwoodchemical.com]
- 3. 15721-78-5 | Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine - Moldb [moldb.com]
- 4. scbt.com [scbt.com]
- 5. Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine|lookchem [lookchem.com]
- 6. Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 双(4-(2,4,4-三甲基-2-戊基)苯基)胺 CAS#: 15721-78-5 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
